molecular formula C12H14N2 B8612913 8-Isoquinolinepropanamine

8-Isoquinolinepropanamine

Cat. No. B8612913
M. Wt: 186.25 g/mol
InChI Key: LGADFDUGNZZXKR-UHFFFAOYSA-N
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Patent
US04975438

Procedure details

To a refluxing solution of 0.174 g of [3-(8-isoquinolinyl) propyl]-1H-isoindole-1,3-(2H)-dione in 8 mL of ethanol was added 0.12 mL of hydrazine hydrate and the reaction was stirred at reflux for 5.5 hours. The solvent was removed under reduced pressure and the residue was triturated with chloroform. The chloroform extract was concentrated to an oil which was passed through a short column of silica gel (chloroform-methanoltriethylamine; 1:4:15) to yield 0.103 g of 8-isoquinolinepropanamine as an oil.
Name
[3-(8-isoquinolinyl) propyl]-1H-isoindole-1,3-(2H)-dione
Quantity
0.174 g
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][CH2:12][CH2:13][N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH:4]=[CH:3][N:2]=1.O.NN>C(O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[CH2:11][CH2:12][CH2:13][NH2:14])[CH:4]=[CH:3][N:2]=1 |f:1.2|

Inputs

Step One
Name
[3-(8-isoquinolinyl) propyl]-1H-isoindole-1,3-(2H)-dione
Quantity
0.174 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC(=C12)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0.12 mL
Type
reactant
Smiles
O.NN
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to an oil which

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=CC=CC(=C12)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.103 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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